molecular formula C16H14Cl2O B3025090 2',4'-Dichloro-3-(3-methylphenyl)propiophenone CAS No. 898768-04-2

2',4'-Dichloro-3-(3-methylphenyl)propiophenone

Cat. No.: B3025090
CAS No.: 898768-04-2
M. Wt: 293.2 g/mol
InChI Key: NDWMOIGIQMMJTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’,4’-Dichloro-3-(3-methylphenyl)propiophenone is an organic compound with the molecular formula C16H14Cl2O It is a derivative of propiophenone, characterized by the presence of two chlorine atoms and a methyl group attached to the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Dichloro-3-(3-methylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 2,4-dichlorobenzoyl chloride and 3-methylphenylpropane as starting materials, with aluminum chloride as a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 2’,4’-Dichloro-3-(3-methylphenyl)propiophenone follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dichloro-3-(3-methylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols.

    Substitution: Results in the formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2’,4’-Dichloro-3-(3-methylphenyl)propiophenone is utilized in several scientific research areas:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: Used in studies to understand the interaction of chlorinated aromatic compounds with biological systems.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,4’-Dichloro-3-(3-methylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can affect various biochemical pathways, potentially leading to pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2’,4’-Dichloro-3-(4-methylphenyl)propiophenone
  • 2’,4’-Dichloro-3-(2-methylphenyl)propiophenone
  • 2’,4’-Dichloro-3-(3-ethylphenyl)propiophenone

Uniqueness

2’,4’-Dichloro-3-(3-methylphenyl)propiophenone is unique due to the specific positioning of the chlorine atoms and the methyl group, which influence its reactivity and interaction with other molecules. This structural uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(3-methylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O/c1-11-3-2-4-12(9-11)5-8-16(19)14-7-6-13(17)10-15(14)18/h2-4,6-7,9-10H,5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWMOIGIQMMJTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644094
Record name 1-(2,4-Dichlorophenyl)-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-04-2
Record name 1-Propanone, 1-(2,4-dichlorophenyl)-3-(3-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898768-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Dichlorophenyl)-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',4'-Dichloro-3-(3-methylphenyl)propiophenone
Reactant of Route 2
Reactant of Route 2
2',4'-Dichloro-3-(3-methylphenyl)propiophenone
Reactant of Route 3
2',4'-Dichloro-3-(3-methylphenyl)propiophenone
Reactant of Route 4
Reactant of Route 4
2',4'-Dichloro-3-(3-methylphenyl)propiophenone
Reactant of Route 5
Reactant of Route 5
2',4'-Dichloro-3-(3-methylphenyl)propiophenone
Reactant of Route 6
Reactant of Route 6
2',4'-Dichloro-3-(3-methylphenyl)propiophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.